molecular formula C21H24N2O5S2 B11296820 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B11296820
M. Wt: 448.6 g/mol
InChI Key: CALDYLDLQGLHND-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs, combining a pyrrole ring, a thiophene moiety, and a sulfonyl group. Let’s break it down:

    Pyrrole Ring: The pyrrole ring is a five-membered heterocycle containing four carbon atoms and one nitrogen atom. It imparts aromaticity and plays a crucial role in the compound’s properties.

    Thiophene Moiety: Thiophene is a sulfur-containing aromatic ring. Its presence enhances the compound’s electronic properties.

    Sulfonyl Group: The sulfonyl group (SO₂) contributes to the compound’s reactivity and solubility.

Preparation Methods

Synthetic Routes::

Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions, efficient purification methods, and scalability considerations.

Chemical Reactions Analysis

    Oxidation: The sulfonyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group yields sulfides.

    Substitution: The compound may participate in nucleophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.

    Major Products: These reactions yield derivatives with modified functional groups or side chains.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to its unique structure.

    Materials Science: Explore its use in organic electronics, sensors, or catalysts.

    Biological Studies: Investigate its interactions with biological targets.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways influenced by its presence.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N2O5S2/c1-14-15(2)23(11-12-27-3)20(22-21(24)18-6-5-13-29-18)19(14)30(25,26)17-9-7-16(28-4)8-10-17/h5-10,13H,11-12H2,1-4H3,(H,22,24)

InChI Key

CALDYLDLQGLHND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)CCOC)C

Origin of Product

United States

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